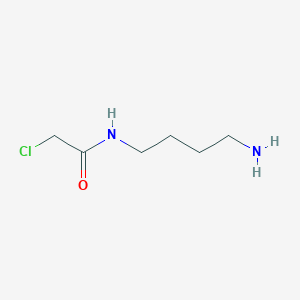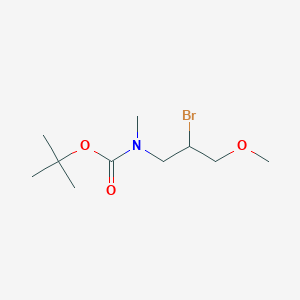
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle est un composé chimique de formule moléculaire C9H18BrNO3 et de masse molaire 268,15 g/mol Il s'agit d'un dérivé du carbamate, ce qui signifie qu'il contient un groupe fonctionnel carbamate (–NHCOO–).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle implique généralement la réaction du carbamate de tert-butyle avec la 2-bromo-3-méthoxypropylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer une conversion complète des réactifs en produit souhaité .
Méthodes de production industrielle
La production industrielle de N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle subit diverses réactions chimiques, notamment:
Substitution nucléophile: L'atome de brome dans le composé peut être remplacé par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation: Le groupe méthoxy peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Le groupe carbamate peut être réduit pour former des amines.
Réactifs et conditions courants
Substitution nucléophile: Les réactifs courants comprennent l'hydrure de sodium, le carbonate de potassium et divers nucléophiles. La réaction est généralement effectuée dans un solvant aprotique tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF).
Oxydation: Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés en conditions acides ou basiques.
Principaux produits formés
Substitution nucléophile: Les principaux produits sont des carbamates substitués avec différents groupes fonctionnels remplaçant l'atome de brome.
Oxydation: Les principaux produits sont des aldéhydes ou des acides carboxyliques.
Réduction: Les principaux produits sont des amines.
Applications de la recherche scientifique
Le N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie: Il est utilisé dans l'étude de l'inhibition enzymatique et de la modification des protéines en raison de sa capacité à former des liaisons covalentes avec les résidus d'acides aminés.
Médecine: Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme promédicament qui peut être activé dans des environnements biologiques spécifiques.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui conduit à l'inhibition ou à la modification de leur activité. L'atome de brome dans le composé agit comme un groupe partant, permettant la formation d'une liaison covalente avec la molécule cible .
Applications De Recherche Scientifique
tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom in the compound acts as a leaving group, allowing the formation of a covalent bond with the target molecule .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-chloro-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle
- N-(2-iodo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle
- N-(2-bromo-3-éthoxypropyl)-N-méthylcarbamate de tert-butyle
Unicité
Le N-(2-bromo-3-méthoxypropyl)-N-méthylcarbamate de tert-butyle est unique en raison de la présence de l'atome de brome, ce qui le rend plus réactif dans les réactions de substitution nucléophile par rapport à ses analogues chloro ou iodo. Le groupe méthoxy fournit également des sites supplémentaires pour la modification chimique, ce qui en fait un intermédiaire polyvalent en synthèse organique .
Propriétés
Formule moléculaire |
C10H20BrNO3 |
|---|---|
Poids moléculaire |
282.17 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8(11)7-14-5/h8H,6-7H2,1-5H3 |
Clé InChI |
XRJBONHNIATXSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(COC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


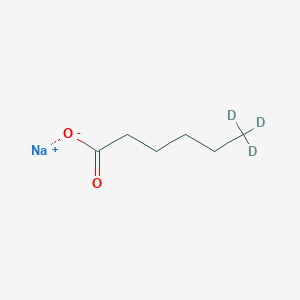
![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

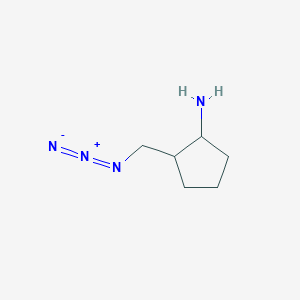
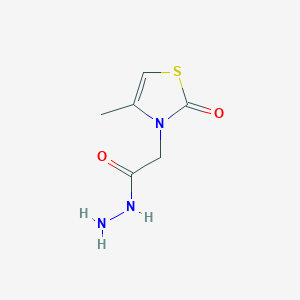
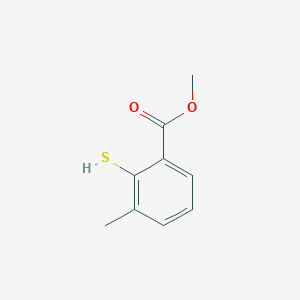
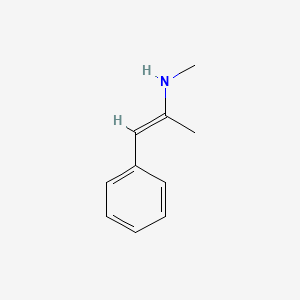

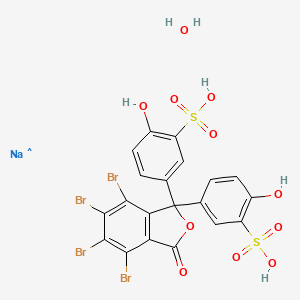
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
